molecular formula C23H26ClNO4 B4984180 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate

2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate

Cat. No. B4984180
M. Wt: 415.9 g/mol
InChI Key: KOOGWGXQRKFYDE-UHFFFAOYSA-N
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Description

2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX enzymes, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate include the reduction of inflammation, pain, and fever. Additionally, it has been shown to possess significant antimicrobial and antifungal properties. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic activities, as well as its significant antimicrobial and antifungal properties. However, the limitations include the need for further studies to fully understand its biochemical and physiological effects and the potential toxicity of this compound.

Future Directions

There are several future directions for the research on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate. These include:
1. Further studies to fully understand the biochemical and physiological effects of this compound.
2. Development of novel drug formulations based on 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate for the treatment of inflammatory diseases, pain, and fever.
3. Investigation of the potential of this compound as an antimicrobial and antifungal agent.
4. Studies on the potential toxicity of this compound and its safety profile.
5. Development of new synthesis methods to improve the yield and purity of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate.
Conclusion:
In conclusion, 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, as well as significant antimicrobial and antifungal properties. However, further studies are required to fully understand its biochemical and physiological effects and its potential toxicity.

Synthesis Methods

The synthesis of 2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate involves the reaction of 2-chlorobenzyl chloride with 4-(cyclohexylamino)phenol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-(bromomethyl)phenyl 2-(tert-butoxycarbonylamino)propanoate to obtain the final product.

Scientific Research Applications

2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess significant antimicrobial and antifungal properties.

properties

IUPAC Name

(2-chlorophenyl)methyl 2-[4-(cyclohexylcarbamoyl)phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO4/c1-16(23(27)28-15-18-7-5-6-10-21(18)24)29-20-13-11-17(12-14-20)22(26)25-19-8-3-2-4-9-19/h5-7,10-14,16,19H,2-4,8-9,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOGWGXQRKFYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1Cl)OC2=CC=C(C=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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